molecular formula C12H14BrNO3 B14177176 Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate CAS No. 920802-73-9

Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate

Cat. No.: B14177176
CAS No.: 920802-73-9
M. Wt: 300.15 g/mol
InChI Key: BHFKPPXDSDWZLB-NSHDSACASA-N
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Description

Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromophenylamine with diethyl oxalate to form an intermediate, which is then cyclized with ethylene glycol to produce the morpholine ring. The final step involves esterification with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Bromophenyl ketones or aldehydes.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate
  • Methyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate
  • Methyl (2r)-2-(4-methylphenyl)morpholine-4-carboxylate

Uniqueness

Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

CAS No.

920802-73-9

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

methyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m0/s1

InChI Key

BHFKPPXDSDWZLB-NSHDSACASA-N

Isomeric SMILES

COC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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